

Application Notes and Protocols for Photoinduced Cascade Reactions of 2-Allylphenol Derivatives

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Compound of Interest

Compound Name: 2-Allylphenol

Cat. No.: B7767131

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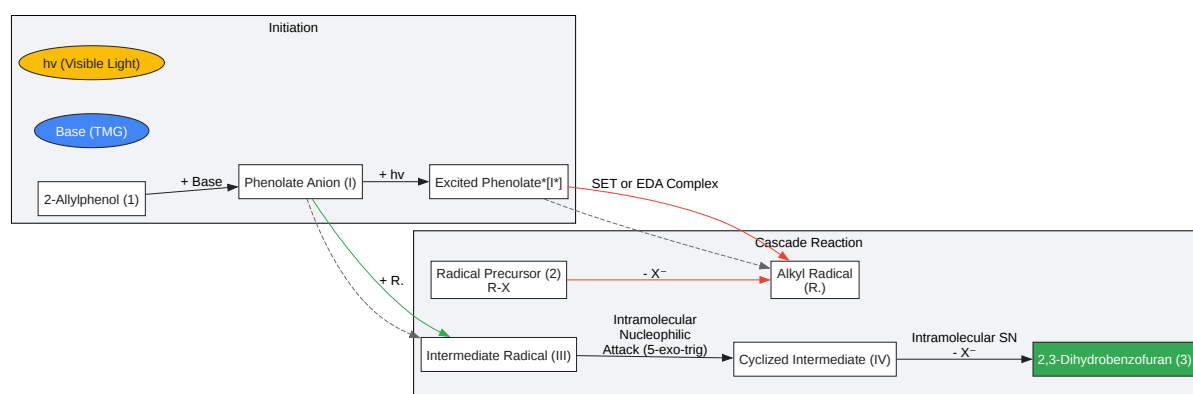
Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the photoinduced cascade reactions of **2-allylphenol** derivatives, focusing on a metal-free, light-driven method for the synthesis of 2,3-dihydrobenzofurans. This approach offers a mild and rapid alternative to traditional metal-catalyzed methods, proceeding through a proposed tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (S_N) pathway. The reaction is initiated by the in situ formation of allyl-functionalized phenolate anions, which become potent reducing agents upon photoexcitation.

Core Reaction and Mechanism

The described protocol enables the direct conversion of **2-allylphenol** derivatives and easily reducible alkyl halides into synthetically valuable 2,3-dihydrobenzofurans under mild, visible-light irradiation.^[1] The cascade process is initiated by the photochemical activity of the phenolate anion, which is generated in situ from the corresponding **2-allylphenol** using a base.^{[1][2][3][4]} This excited phenolate anion can then reduce a radical precursor, initiating a cascade reaction that leads to the formation of the dihydrobenzofuran ring system.^{[2][3]} Mechanistic studies suggest the formation of carbon-centered radical species, supporting a pathway that involves an atom transfer radical addition followed by an intramolecular nucleophilic substitution.^{[1][2][3][4]}

Proposed Reaction Mechanism:



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Caption: Proposed mechanism for the photoinduced cascade reaction.

Quantitative Data Summary

The following table summarizes the scope of the reaction with various **2-allylphenol** derivatives and radical precursors, detailing the reaction times and isolated yields. The reactions were generally performed on a 0.15 mmol scale.[1]

Entry	2-Allylphenol Derivative (1)	Radical Precursor (2)	Time (min)	Product (3)	Yield (%)
1	4-acetyl-2-allylphenol (1a)	α -iodo sulfone (2a)	35	3a	65
2	4-acetyl-2-allylphenol (1a)	α -iodo sulfone (2b)	120	3b	45
3	4-acetyl-2-allylphenol (1a)	α -iodo sulfone (2c)	120	3c	49
4	4-acetyl-2-allylphenol (1a)	α -iodo sulfone (2g)	120	3g	62
5	2-allylphenol	α -iodo sulfone (2i)	120	3i	Not specified
6	4-acetyl-2-allylphenol (1a)	Perfluorohexyl iodide (2j)	1440	3j	45
7	4-acetyl-2-allylphenol (1a)	Iodoacetonitrile (2k)	1440	3k	29
8	4-bromo-2-allylphenol (1b)	α -iodo sulfone (2a)	35	3l	69
9	2-allyl-4-methoxyphenol (1c)	α -iodo sulfone (2a)	35	3m	51
10	2-allyl-4-chlorophenol	α -iodo sulfone (2a)	35	3n	66

(1d)					
11	2-allyl-4-fluorophenol (1e)	α -iodo sulfone (2a)	35	3o	58
12	2-allyl-4-(trifluoromethyl)phenol (1f)	α -iodo sulfone (2a)	35	3p	55
13	4-allyl-2-methylphenol (1g)	α -iodo sulfone (2a)	60	3q	41
14	2-allyl-4,6-dichlorophenol (1h)	α -iodo sulfone (2a)	60	3r	42
15	2-cinnamyl-4-acetylphenol (1i)	α -iodo sulfone (2a)	120	3s	31

Data extracted from Corti, V., Dosso, J., Prato, M., & Filippini, G. (2023). Photoinduced Cascade Reactions of **2-Allylphenol** Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(9), 6008–6016.[\[1\]](#)[\[3\]](#)

Experimental Protocols

General Procedure for the Photochemical Cascade Reaction

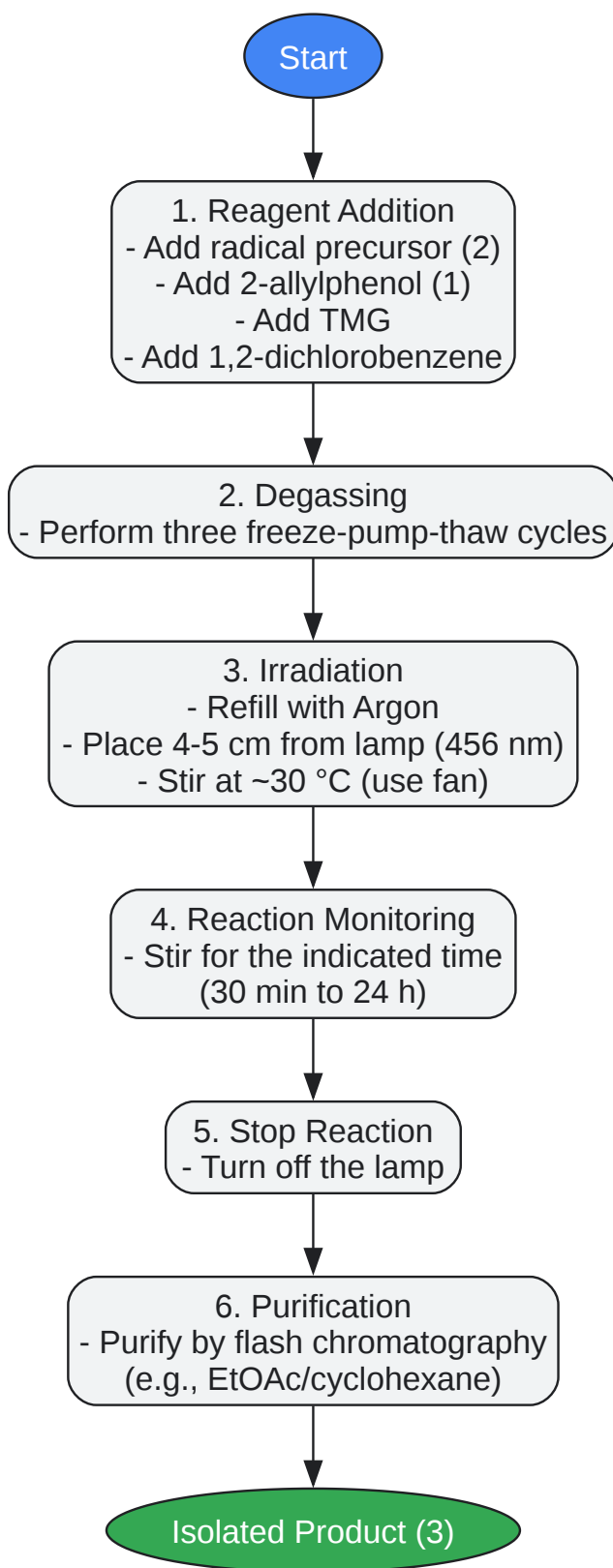
This protocol details the general method for the synthesis of 2,3-dihydrobenzofurans (3) from **2-allylphenols** (1) and radical precursors (2).[\[1\]](#)

Materials and Equipment:

- 10 mL Schlenk tube
- Radical precursor (e.g., α -iodo sulfone) (0.15 mmol, 1.0 equiv)
- **2-Allylphenol** derivative (0.225 mmol, 1.5 equiv)

- 1,1,3,3-Tetramethylguanidine (TMG) (0.225 mmol, 1.5 equiv)
- 1,2-Dichlorobenzene (600 μ L, to make a 0.25 M solution with respect to the radical precursor)
- Freeze-pump-thaw degassing setup
- Argon gas supply
- Visible light source (e.g., Kessil lamp, λ = 456 nm)
- Stirring plate
- Cooling fan
- Standard laboratory glassware for workup and purification
- Flash chromatography system (Silica gel)
- Solvents for chromatography (e.g., EtOAc/cyclohexane)

Experimental Workflow Diagram:



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Caption: General workflow for the photochemical synthesis.

Step-by-Step Protocol:

- **Reaction Setup:** In a 10 mL Schlenk tube, add the radical precursor (2) (0.15 mmol, 1.0 equiv), the **2-allylphenol** derivative (1) (0.225 mmol, 1.5 equiv), 1,1,3,3-tetramethylguanidine (TMG) (0.225 mmol, 1.5 equiv), and 1,2-dichlorobenzene (600 μ L).^[1]
- **Degassing:** Thoroughly degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw.^[1]
- **Initiation of Reaction:** After the final thaw, refill the Schlenk tube with argon. Place the vessel approximately 4-5 cm from a visible light source (e.g., a Kessil lamp at $\lambda = 456$ nm).^[1]
- **Reaction Conditions:** Maintain the reaction temperature at approximately 30 °C using a cooling fan. Stir the reaction mixture for the time specified in the data table (typically ranging from 30 minutes to 24 hours).^[1]
- **Reaction Completion:** Once the specified time has elapsed, stop the irradiation by turning off the lamp.^[1]
- **Purification:** The crude reaction mixture can be directly purified. For example, the product 3b was purified by flash chromatography on silica gel using a gradient of 10–40% EtOAc in cyclohexane to afford the product as an off-white solid.^[1]

Safety Precautions:

- Conduct the reaction in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- 1,2-Dichlorobenzene is a hazardous substance; handle with care.
- Use caution when performing freeze-pump-thaw cycles.
- Protect eyes from the high-intensity light source.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety measures

in a controlled laboratory setting.

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References

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